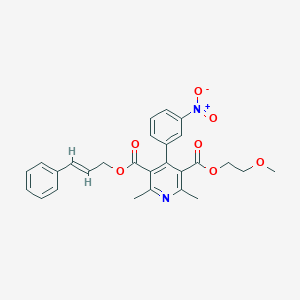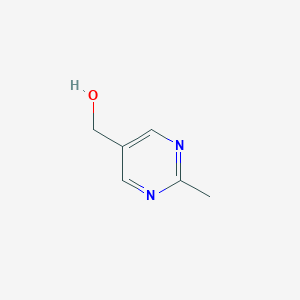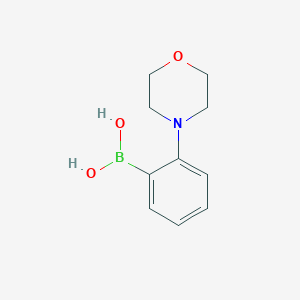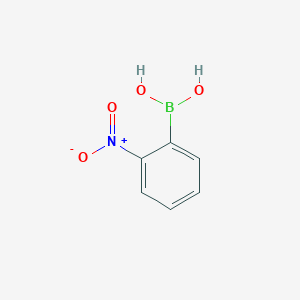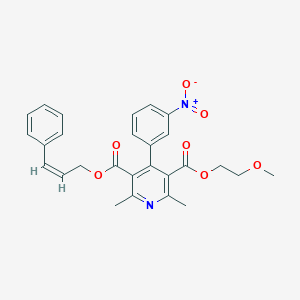
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, also known as (2S,3R)-3-hydroxy-2-pyrrolidone-2-carboxylic acid, is a compound found in the human body and is a key component of the urea cycle. It is an intermediate in the metabolism of the amino acid arginine, and plays an important role in the synthesis of nitric oxide, an important signaling molecule in the body. In addition, this compound has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Synthetic Derivatives and GABA-uptake Inhibition: N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid have been synthesized and evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3. These derivatives showed a decrease in inhibitory potency at both GAT-1 and GAT-3 compared to unsubstituted compounds, with some showing reasonable affinity to GAT-1 or GAT-3 (Zhao, Hoesl, Hoefner, & Wanner, 2005).
Catalysis and Chemical Reactions
- Use in Decarboxylation of α-Amino Acids: (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid can be involved in decarboxylation processes. For example, in the presence of 2-cyclohexen-1-one as a catalyst, decarboxylation of α-amino acids proceeds smoothly, affording optically active amino compounds like (3R)-(−)-3-hydroxypyrrolidine (Hashimoto, Yutaka, Yasutomo, Iwai, & Aoki, 1986).
Medical and Biological Chemistry
- ACE Inhibitors Synthesis: Novel 10-substituted 2-hydroxypyrrolobenzodiazepine-5,11-diones, synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, were evaluated as angiotensin converting enzyme (ACE) inhibitors. One of these compounds emerged as a potent non-carboxylic acid ACE inhibitor (Addla, Jallapally, Kanwal, Sridhar, Banerjee, & Kantevari, 2013).
Analytical Chemistry
- Derivatization Reagents in High-Performance Liquid Chromatography: Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid have been used as derivatization reagents for carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).
Synthesis and Structural Chemistry
- Synthesis of Amino Acids and Derivatives: Various synthetic approaches involve 4-hydroxypyrrolidine-2-carboxylic acid in the creation of novel amino acids and their derivatives. These methods are important for the development of new compounds for various applications (Bunnage, Davies, Roberts, Smith, & Withey, 2004).
Safety and Hazards
The compound is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
While specific future directions for “(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid” are not available in the retrieved data, research into pyrrolidine derivatives is ongoing due to their potential pharmacological effects . Further studies could focus on the synthesis, characterization, and exploration of the biological activities of this compound.
Wirkmechanismus
Target of Action
The primary target of cis-3-hydroxy-L-proline is the enzyme known as cis-3-hydroxy-L-proline dehydratase . This enzyme is involved in the metabolism of hydroxyproline, a key component in collagen and several peptide antibiotics .
Mode of Action
cis-3-Hydroxy-L-proline interacts with its target enzyme, cis-3-hydroxy-L-proline dehydratase, by serving as a substrate. The enzyme catalyzes the dehydration of cis-3-hydroxy-L-proline to Δ1-pyrroline-2-carboxylate . This reaction is part of the metabolic pathway that breaks down hydroxyproline .
Biochemical Pathways
The affected pathway is the hydroxyproline metabolic pathway . The dehydration of cis-3-hydroxy-L-proline to Δ1-pyrroline-2-carboxylate is a key step in this pathway . Downstream effects include the conversion of Δ1-pyrroline-2-carboxylate to other metabolites, such as ornithine and glutamate .
Pharmacokinetics
Most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine, and trans-3-hydroxy-L-proline is degraded to ornithine and glutamate . These processes likely impact the bioavailability of cis-3-hydroxy-L-proline.
Result of Action
The molecular effect of cis-3-hydroxy-L-proline’s action is the production of Δ1-pyrroline-2-carboxylate . On a cellular level, this contributes to the metabolism of hydroxyproline, which is crucial for the breakdown and recycling of collagen and other proteins .
Action Environment
The action of cis-3-hydroxy-L-proline is influenced by the presence of the target enzyme, cis-3-hydroxy-L-proline dehydratase, which is produced by certain bacteria . Other environmental factors that could influence its action include pH, temperature, and the presence of other metabolites in the pathway .
Eigenschaften
IUPAC Name |
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427760 | |
| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
567-35-1 | |
| Record name | cis-3-Hydroxy-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=567-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-3-Hydroxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-L-PROLINE, (3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L19HLQ3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is cis-3-hydroxy-L-proline and where is it found?
A1: cis-3-Hydroxy-L-proline, also known as (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, is a relatively rare β-hydroxy-α-amino acid. It is a constituent of the peptide antibiotic teleomycin. [] Additionally, it has been identified as a metabolite in certain bacteria, including Streptomyces and Bacillus species. []
Q2: How is cis-3-hydroxy-L-proline synthesized chemically?
A2: Several approaches have been explored for the chemical synthesis of cis-3-hydroxy-L-proline. One method utilizes Sharpless asymmetric epoxidation as a key step, starting from β-alanine and achieving high enantiomeric excess. [, ] Another approach utilizes D-glucose as the starting material. []
Q3: Can cis-3-hydroxy-L-proline be produced enzymatically?
A3: Yes, cis-3-hydroxy-L-proline can be produced enzymatically. Researchers have identified proline 3-hydroxylase activity in several microorganisms, including Streptomyces and Bacillus species. These enzymes catalyze the regio- and stereospecific hydroxylation of L-proline to yield cis-3-hydroxy-L-proline. [, ] Furthermore, recombinant Escherichia coli expressing a synthetic proline 3-hydroxylase gene can also produce cis-3-hydroxy-L-proline. []
Q4: What are the characteristics of the enzymes responsible for cis-3-hydroxy-L-proline production?
A4: Microbial proline 3-hydroxylases responsible for cis-3-hydroxy-L-proline production belong to the 2-oxoglutarate-dependent dioxygenase family. [, ] They require 2-oxoglutarate and ferrous ions (Fe2+) as cofactors. The reaction is enhanced by L-ascorbic acid but inhibited by divalent cations like Co2+, Zn2+, and Cu2+. [] Interestingly, a distinct cis-3-hydroxy-L-proline dehydratase, belonging to the muconate lactonizing enzyme (MLE) subgroup of the enolase superfamily, has also been identified. []
Q5: What is the metabolic fate of cis-3-hydroxy-L-proline in bacteria?
A5: Bacteria like Azospirillum brasilense NBRC 102289 utilize cis-3-hydroxy-L-proline as a sole carbon source. This bacterium possesses a novel heterodimeric cis-3-hydroxy-L-proline dehydratase (AcnXType IIa) encoded by the hypIS and hypIL genes, which are crucial for its metabolism. [] Additionally, a gene encoding a distinct c3LHyp dehydratase, alongside genes for other hydroxyproline-metabolizing enzymes, suggests metabolic pathways for utilizing various 3- and 4-hydroxyproline isomers as carbon sources in Labrenzia aggregata. []
Q6: What other enzymes are involved in the metabolism of cis-3-hydroxy-L-proline?
A6: Apart from proline 3-hydroxylases and cis-3-hydroxy-L-proline dehydratases, other enzymes, such as aconitase X, have been shown to function as cis-3-hydroxy-L-proline dehydratases. [] These enzymes play a role in the degradation pathway of cis-3-hydroxy-L-proline.
Q7: What is the significance of understanding cis-3-hydroxy-L-proline metabolism?
A7: Studying cis-3-hydroxy-L-proline metabolism can provide insights into novel metabolic pathways and enzyme functions. This knowledge can be valuable for developing new biocatalysts for the synthesis of valuable compounds. [] For instance, understanding the substrate specificity of proline cis-selective hydroxylases can lead to the efficient enzymatic synthesis of various proline derivatives. []
Q8: Are there any applications of cis-3-hydroxy-L-proline in organic synthesis?
A8: Yes, cis-3-hydroxy-L-proline serves as a starting material in the synthesis of complex molecules. For example, it has been successfully employed in the synthesis of the key diketopiperazine intermediate of Norgeamide, a natural product with potential anticancer properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



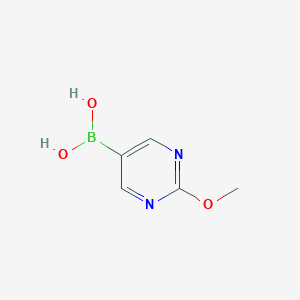


![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)

